5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid
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Overview
Description
5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid is a chemical compound with a complex structure that includes a pyrrolidine ring, an oxo group, and a propyl chain with an isopropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The propyl chain with the isopropoxy substituent can be introduced through subsequent reactions involving alkylation and etherification processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism by which 5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Coumarins: These compounds share structural similarities and are known for their biological activity.
Pyrrolidine derivatives: Other derivatives of pyrrolidine with different substituents can exhibit similar properties and applications.
Uniqueness: 5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid stands out due to its specific structural features, which confer unique chemical and biological properties
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Properties
IUPAC Name |
5-oxo-1-(3-propan-2-yloxypropyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-8(2)16-5-3-4-12-7-9(11(14)15)6-10(12)13/h8-9H,3-7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOABIJVALUASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1CC(CC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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